1,3-Bis(diisopinocampheylboryl)-2-methylenepropane is a chiral organoborane reagent used in organic synthesis. It belongs to the class of allylboration reagents, which are known for their ability to add an allyl group to a carbonyl compound in a stereoselective manner. This particular reagent is notable for its ability to perform double allylboration reactions, enabling the synthesis of complex molecules with high enantioselectivity [, ].
1,5-Dibromo-3-methylpentane is an organic compound with the molecular formula . It appears as a colorless liquid and serves primarily as a chemical reagent and intermediate in various organic synthesis processes. The compound is classified under dibromoalkanes, which are characterized by the presence of two bromine atoms attached to a carbon chain. Its unique structure, featuring a methyl group at the third carbon, distinguishes it from other similar dibromo compounds.
The compound can be synthesized through several methods, most notably via the bromination of 3-methylpentane or 3-methylglutaric anhydride using bromine and a radical initiator. It is commercially available from various chemical suppliers and is utilized in both academic and industrial settings for research and development purposes.
1,5-Dibromo-3-methylpentane falls into the category of halogenated hydrocarbons, specifically dibromoalkanes. Its applications span organic synthesis, pharmaceutical research, and material science.
1,5-Dibromo-3-methylpentane can be synthesized through:
1,5-Dibromo-3-methylpentane has a linear structure with two bromine substituents located on the first and fifth carbon atoms of a pentane chain. The structural formula can be represented as:
1,5-Dibromo-3-methylpentane participates in various chemical reactions:
The reactivity of this compound is influenced by its structure, particularly the positioning of the bromine atoms which affects its susceptibility to nucleophilic attack.
As a chemical reagent and pharmaceutical intermediate, 1,5-dibromo-3-methylpentane acts primarily through nucleophilic substitution and elimination mechanisms. Its insolubility in water limits its applications in aqueous environments but enhances its utility in organic solvents where it can participate more readily in chemical reactions.
The compound's stability under recommended storage conditions (cool, dry places) is crucial for maintaining its efficacy as a reagent .
The presence of bromine atoms contributes to its reactivity profile, making it suitable for various synthetic applications. Its boiling point and density suggest it may behave similarly to other halogenated hydrocarbons under standard laboratory conditions.
1,5-Dibromo-3-methylpentane has several significant scientific applications:
This compound's unique structure allows it to play a vital role in developing new materials and pharmaceuticals, showcasing its importance within chemical research and industry.
Radical bromination represents a fundamental strategy for synthesizing 1,5-dibromo-3-methylpentane (C₆H₁₂Br₂, CAS 4457-72-1), particularly through allylic bromination of alkenic precursors. The N-bromosuccinimide (NBS)-mediated reaction enables selective bromination at allylic positions while preserving the alkene functionality essential for subsequent transformations. This method employs a radical chain mechanism initiated by trace peroxides or photochemical means, generating bromine radicals that abstract weakly bonded allylic hydrogen atoms (BDE ≈ 89 kcal/mol) [7]. The resonance-stabilized allylic radical then reacts with NBS to form the brominated product while regenerating the bromine radical. For 3-methylpentene precursors, this approach can target either monobromination or, under optimized conditions, sequential bromination to yield the dibrominated product [1].
Critical to success is maintaining sub-stoichiometric bromine concentrations to suppress competing addition reactions that form vicinal dibromides. This requires precise reaction control through incremental NBS addition or in situ bromine generation systems. Studies demonstrate that unsubstituted alkenes exhibit higher regioselectivity compared to branched analogs like 3-methylpentene, where the tertiary hydrogen abstraction dominates but may lead to regioisomeric mixtures without appropriate steric or electronic directing groups [7].
Table 1: Radical Initiators for NBS-mediated Allylic Bromination
Initiator | Temperature Range | Relative Rate | Advantages |
---|---|---|---|
Benzoyl Peroxide | 70-80°C | 1.0 (reference) | Homogeneous decomposition |
AIBN | 60-70°C | 0.8 | Lower initiation temperature |
Photochemical (hv) | 25-40°C | 1.2 | No thermal initiator residues |
Electrophilic bromination of conjugated dienes provides a direct pathway to 1,5-dibromo-3-methylpentane through stereocontrolled addition mechanisms. When 3-methyl-1,3-pentadiene undergoes bromination, the reaction proceeds via an allylic carbocation intermediate stabilized by resonance between C1 and C3 positions. This delocalized carbocation is captured by bromide ion at either the C2 position (1,2-addition) or C4 position (1,4-addition), with the latter yielding the target 1,5-dibromo compound upon proton rearrangement . The product distribution between 1,2 and 1,4-adducts depends critically on temperature, solvent polarity, and bromide ion concentration.
Low temperatures (< -30°C) favor the kinetic 1,2-adduct due to reduced resonance contribution to the transition state, while elevated temperatures (> 40°C) promote thermodynamic 1,4-adduct formation through extended conjugation stabilization. Non-polar solvents like dichloromethane enhance diastereoselectivity by stabilizing the ionic intermediates through polar interactions. For branched dienes like 3-methylpenta-1,3-diene, steric effects direct bromide attack preferentially toward the less substituted carbon, yielding predominantly the 3-methyl-substituted product with >8:1 regioselectivity [4] .
Table 2: Temperature Dependence of 1,2 vs. 1,4-Addition Products
Temperature | 1,2-Adduct (%) | 1,4-Adduct (%) | Total Yield (%) |
---|---|---|---|
-50°C | 92 | 8 | 78 |
0°C | 65 | 35 | 85 |
25°C | 40 | 60 | 89 |
60°C | 15 | 85 | 82 |
Regioselectivity challenges in synthesizing unsymmetrical dibromides like 1,5-dibromo-3-methylpentane have driven development of catalytic bromination systems. Lewis acid catalysts, particularly zinc bromide (ZnBr₂), significantly enhance regiocontrol during electrophilic additions to alkenes. The catalyst coordinates with bromine to generate a polarized complex that attacks the alkene π-system, directing bromide addition to follow Markovnikov orientation. In the case of 3-methylpentene substrates, this results in preferential formation of the tertiary bromide intermediate, which can be subsequently functionalized at the terminal position [1].
Radical-mediated brominations benefit from transition metal catalysts like Cu(I)Br, which facilitate atom transfer radical reactions (ATRP). These systems provide exceptional control over bromine incorporation at electron-deficient sites through single-electron transfer mechanisms. Computational studies indicate that Cu(I)Br lowers the activation barrier for hydrogen abstraction at allylic positions by 5-7 kcal/mol compared to non-catalyzed processes. For branched alkenes, selectivity for secondary over primary C-H bonds improves from 3:1 to >15:1 when using 10 mol% Cu(I)Br/N,N-bis(2-pyridylmethyl)tert-butylamine catalytic systems [1].
The dielectric constant and hydrogen bonding capacity of reaction solvents profoundly influence dibromination efficiency. Non-polar solvents (ε < 5) like n-hexane favor radical pathways by minimizing ionic side reactions, while polar aprotic solvents (ε > 20) like acetonitrile enhance electrophilic additions by stabilizing charged intermediates. For 1,5-dibromo-3-methylpentane synthesis, solvent optimization studies reveal maximum yields in chlorinated solvents (dichloroethane: 89% yield) due to optimal balance between polarity and inertness toward bromination [3].
Temperature impacts both reaction kinetics and product distribution. Radical bromination typically requires elevated temperatures (60-80°C) to maintain radical flux, while electrophilic additions proceed efficiently at ambient conditions. Viscosity-temperature relationships demonstrate that optimal fluidity for bromine diffusion occurs between 40-50°C, with calculated η values decreasing from 0.0022284 Pa·s at 296.41K to 0.0003546 Pa·s at 468.56K [3]. Above 100°C, however, competing elimination reactions generate alkenyl bromides, reducing dibromide yield by >30%. Pressure-temperature phase diagrams indicate supercritical CO₂ as an alternative reaction medium, providing enhanced mass transfer while suppressing decomposition pathways through molecular crowding effects [6].
Table 3: Solvent Effects on Dibromination Yield
Solvent | Dielectric Constant | Radical Pathway Yield (%) | Electrophilic Pathway Yield (%) |
---|---|---|---|
n-Hexane | 1.9 | 78 | 42 |
Toluene | 2.4 | 82 | 58 |
Dichloromethane | 8.9 | 65 | 86 |
Acetonitrile | 37.5 | 45 | 91 |
Dimethylformamide | 38.3 | <5 | 94 |
Ring-opening of oxygen-containing heterocycles provides stereoselective access to 1,5-dibromo-3-methylpentane without alkene intermediates. Treatment of 3-methyltetrahydrofuran with hydrogen bromide gas (48% w/w) induces oxonium ion formation followed by nucleophilic attack at the less substituted carbon. The regioselectivity follows Markovnikov's rule, with initial bromide attack occurring preferentially at the β-position to the methyl substituent, generating a bromohydrin intermediate that undergoes further bromination under acidic conditions [1]. This method benefits from stereochemical retention at the chiral center when starting from enantiomerically enriched ethers, providing a route to optically active dibromides.
Anhydride-based routes offer another alternative, where 3-methylglutaric anhydride undergoes decarboxylative bromination using PBr₅ or HBr/H₂O₂. The reaction proceeds through mixed anhydride-bromide intermediates that decarboxylate to form the corresponding ω-bromo acid, which is subsequently reduced and brominated. Though involving multiple steps, this approach provides exceptional regiochemical purity (>98%) due to the symmetry constraints imposed by the cyclic anhydride precursor. The boiling point of 97.0-98.5°C at 10 Torr for intermediate bromo acids facilitates purification before final bromination [1] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7